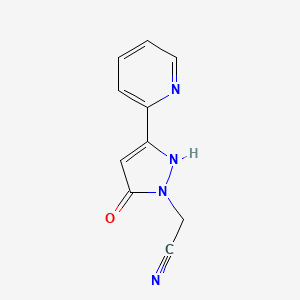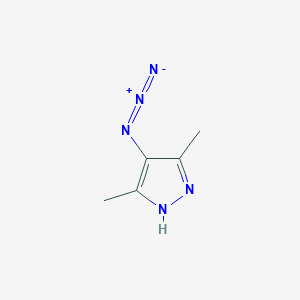
4-Azido-3,5-dimethyl-1H-pyrazole
Overview
Description
4-Azido-3,5-dimethyl-1H-pyrazole is a chemical compound belonging to the pyrazole family, characterized by its azido group (-N3) attached to the pyrazole ring. Pyrazoles are heterocyclic aromatic organic compounds with a wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3,5-dimethyl-1H-pyrazole as the starting material.
Azidation Reaction: The azidation of 3,5-dimethyl-1H-pyrazole can be achieved using sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The azido group in this compound can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amino derivatives.
Substitution Reactions: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed:
Nitro Derivatives: 4-nitro-3,5-dimethyl-1H-pyrazole.
Amino Derivatives: 4-amino-3,5-dimethyl-1H-pyrazole.
Halogenated Compounds: 4-bromo-3,5-dimethyl-1H-pyrazole.
Scientific Research Applications
Chemistry: 4-Azido-3,5-dimethyl-1H-pyrazole is used as a building block in the synthesis of more complex organic molecules. Its azido group is particularly useful in click chemistry reactions, which are widely used in the development of pharmaceuticals and materials.
Biology: The compound is employed in biological studies to label and track biomolecules. Its azido group can be used to attach fluorescent tags or other probes to proteins and nucleic acids.
Medicine: this compound derivatives are explored for their potential therapeutic properties. They may serve as precursors for drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers. Its versatility makes it valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-azido-3,5-dimethyl-1H-pyrazole exerts its effects depends on its specific application. In biological systems, the azido group can react with biomolecules through click chemistry, forming stable triazole rings. This reaction is highly specific and efficient, making it useful for labeling and modifying biological targets.
Molecular Targets and Pathways Involved:
Proteins: The azido group can react with amino groups in proteins, forming stable linkages.
Nucleic Acids: The azido group can be used to label nucleotides, allowing for the study of DNA and RNA interactions.
Enzymes: The compound can inhibit or activate certain enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the azido group, making it less reactive in click chemistry.
4-Azido-1H-pyrazole: Similar structure but without the methyl groups, resulting in different reactivity and properties.
4-Azido-3,5-dimethylpyridine: Contains a pyridine ring instead of a pyrazole ring, leading to different chemical behavior.
Uniqueness: 4-Azido-3,5-dimethyl-1H-pyrazole stands out due to its combination of the azido group and the methylated pyrazole ring. This unique structure allows for diverse chemical reactions and applications, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
4-azido-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5/c1-3-5(9-10-6)4(2)8-7-3/h1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZXKGXTQHSYCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


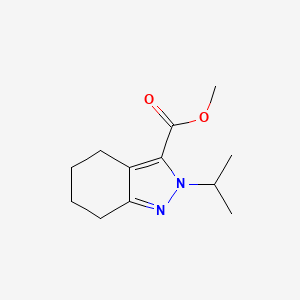
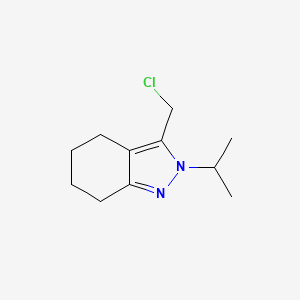

![Methyl 2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1483991.png)
![3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483992.png)
![Methyl 2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1483993.png)
![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1483994.png)
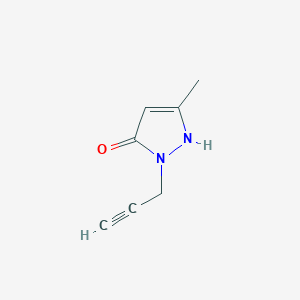
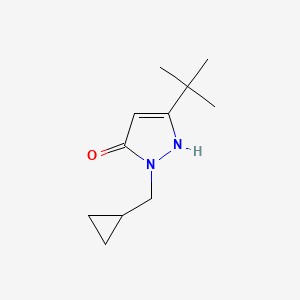
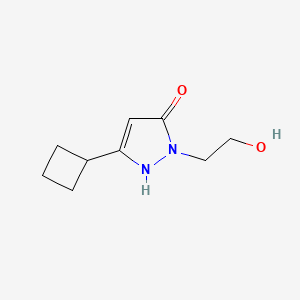
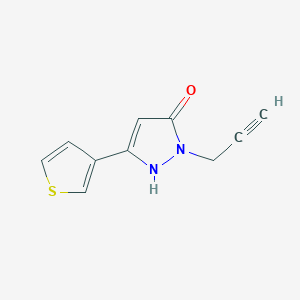
![(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1484005.png)

